molecular formula C7H12N4OS2 B7807941 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide

Cat. No.: B7807941
M. Wt: 232.3 g/mol
InChI Key: UEGNYNXSMIUYJR-UHFFFAOYSA-N
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Description

2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is a synthetic thiadiazole derivative characterized by a central 1,3,4-thiadiazole ring substituted with a sulfanyl group at position 2 and an amino group at position 3. The acetamide moiety is linked via a propyl chain to the nitrogen atom (N-propylacetamide). This compound belongs to a class of sulfur-containing heterocycles known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .

The synthesis of such compounds typically involves coupling reactions between thiol-containing thiadiazoles and activated carboxylic acid derivatives. For example, describes the use of EDC (N-Ethyl-N-dimethylaminopropyl carbodiimide) and HOBt (Hydroxybenzotriazole) to facilitate amidation between 5-amino-1,3,4-thiadiazole-2-thiol and carboxylic acid derivatives . The amino and sulfanyl groups on the thiadiazole ring enhance hydrogen-bonding capabilities, which are critical for molecular interactions in biological systems .

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4OS2/c1-2-3-9-5(12)4-13-7-11-10-6(8)14-7/h2-4H2,1H3,(H2,8,10)(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGNYNXSMIUYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide typically involves the following steps:

  • Preparation of 5-amino-1,3,4-thiadiazole-2-thiol: This intermediate can be synthesized by reacting hydrazinecarbothioamide with carbon disulfide in the presence of an alkali.

  • Formation of the Acetamide Derivative: The intermediate is then reacted with propylamine and chloroacetyl chloride to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient formation of the desired compound. The process involves the use of large reactors, controlled temperature, and continuous monitoring to maintain the quality of the product.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced derivatives of the compound.

  • Substitution Products: Substituted derivatives at the sulfur or nitrogen atoms.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological activity of thiadiazole derivatives has been explored in various studies. They have shown potential as enzyme inhibitors, which can be useful in the development of new drugs.

Medicine: Thiadiazole derivatives, including 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide, have been investigated for their therapeutic properties. They have shown promise in the treatment of diseases such as cancer, diabetes, and bacterial infections.

Industry: In the agricultural industry, thiadiazole derivatives are used as pesticides and herbicides due to their ability to inhibit the growth of pests and weeds.

Mechanism of Action

The mechanism by which 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide exerts its effects involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, leading to the inhibition of their activity. The exact mechanism may vary depending on the biological system and the specific target involved.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differences are summarized below:

Compound Name Substituent on Acetamide Thiadiazole Substituent Key Features
2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide (Target) N-propyl 5-amino Balanced lipophilicity; potential for CNS penetration due to alkyl chain.
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-methoxyphenyl)acetamide (Compound 2) 4-methoxyphenyl 5-mercapto Enhanced aromaticity; potential π-π stacking interactions with targets.
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one (3b) o-tolyl (methylphenyl) 5-amino Ketone group increases polarity; o-tolyl may sterically hinder binding.
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclopropylacetamide N-cyclopropyl 5-amino Cyclopropane enhances metabolic stability; rigid structure.
5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-... Benzyl-linked dimer Dual thiadiazole units Extended conjugation; potential for cross-linking in biological targets.

Structural Insights :

  • The N-propyl group in the target compound improves solubility in lipid-rich environments compared to aromatic substituents (e.g., 4-methoxyphenyl in Compound 2) .
  • Cyclopropane-containing analogues (e.g., N-cyclopropylacetamide) exhibit greater metabolic stability due to reduced susceptibility to oxidative degradation .
  • Dimeric structures () show planarized thiadiazole rings with dihedral angles of 54.28°–76.56°, enabling unique molecular packing and hydrogen-bonded networks (N–H···N interactions) .

Observations :

  • Yields for thiadiazole derivatives vary significantly based on substituents. Electron-donating groups (e.g., methyl in 3b) improve reaction efficiency compared to electron-withdrawing groups .
  • Higher melting points (e.g., 166–168°C for 3c) correlate with reduced solubility, likely due to stronger crystal lattice interactions .
Anticancer Potential:
  • Compound 2 (4-methoxyphenyl derivative) demonstrated moderate cytotoxicity against breast cancer cell lines (IC₅₀ = 12–18 µM), attributed to its aromatic moiety facilitating DNA intercalation .
  • Dimeric thiadiazoles () showed enhanced activity due to dual binding sites, though data specific to the target compound are lacking .
Enzymatic Interactions:
  • N-cyclopropylacetamide analogues exhibited inhibitory activity against carbonic anhydrase isoforms, suggesting the cyclopropane group optimizes enzyme active-site fitting .

Biological Activity

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-propylacetamide is a compound belonging to the thiadiazole class, which has garnered attention due to its diverse biological activities. Thiadiazoles are five-membered heterocyclic compounds known for their antimicrobial, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of this specific compound through a review of existing literature, including case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C8H12N4OS2
  • Molecular Weight : 224.34 g/mol

The presence of the thiadiazole ring is critical for its biological activity, as it interacts with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) studies have shown that certain thiadiazole derivatives have MIC values lower than standard antibiotics like streptomycin and fluconazole against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • A study reported that a related compound demonstrated antibacterial activity with an MIC of 32.6 μg/mL against Candida albicans, outperforming itraconazole (MIC = 47.5 μg/mL) .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. This mechanism is crucial for developing treatments for conditions characterized by inflammation .

Anticancer Potential

Thiadiazole derivatives have been explored for their cytostatic properties. Research has indicated that compounds with similar structures can inhibit cancer cell proliferation . The potential for this compound to act as an anticancer agent is under investigation, with preliminary studies suggesting promising results.

The biological activity of this compound is attributed to its ability to form disulfide bonds with thiol groups in proteins. This interaction can disrupt microbial cell walls and inhibit specific enzymes related to inflammation . The compound's structural features allow it to act as a bioisostere for other pharmacologically active compounds.

Case Studies and Research Findings

Study Findings
Olsen et al. (2018)Highlighted the antimicrobial properties of thiadiazole derivatives; suggested potential for anticancer applications .
Recent Review (2020)Discussed the broad spectrum of biological activities associated with 1,3,4-thiadiazoles; emphasized the importance of structural modifications for enhancing efficacy .
Comparative StudyShowed that certain derivatives exhibited higher antibacterial activity than established antibiotics against Gram-positive and Gram-negative bacteria .

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